4'-Methylformanilide
Overview
Description
4’-Methylformanilide, also known as N-(4-methylphenyl)formamide, is an organic compound with the molecular formula C8H9NO. It is a derivative of formanilide where a methyl group is attached to the para position of the phenyl ring. This compound is used in various chemical syntheses and industrial applications due to its unique properties.
Scientific Research Applications
4’-Methylformanilide is used in various scientific research applications, including:
Chemistry: As a precursor in the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and metabolic pathways.
Medicine: Potential use in the development of pharmaceuticals due to its structural similarity to bioactive compounds.
Industry: Used in the production of dyes, pigments, and other industrial chemicals
Safety and Hazards
Mechanism of Action
Mode of Action
It’s known that the compound can interact with water molecules, triggering water migration dynamics from the co to the nh sites in a peptide linkage .
Biochemical Pathways
A study has shown that photoionization of 4’-methylformanilide can trigger water migration dynamics in a peptide linkage .
Result of Action
It’s known that the compound can trigger water migration dynamics in a peptide linkage .
Biochemical Analysis
Biochemical Properties
4’-Methylformanilide plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body. The interaction between 4’-Methylformanilide and cytochrome P450 enzymes involves the binding of the compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity. This interaction can influence the metabolism of other substrates processed by cytochrome P450 enzymes .
Cellular Effects
The effects of 4’-Methylformanilide on cellular processes are diverse and depend on the type of cells involved. In hepatocytes, for instance, 4’-Methylformanilide has been shown to affect cellular metabolism by altering the expression of genes involved in metabolic pathways. This compound can modulate cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, leading to changes in cell proliferation and apoptosis. Additionally, 4’-Methylformanilide can influence the production of reactive oxygen species (ROS) within cells, impacting oxidative stress levels and cellular homeostasis .
Molecular Mechanism
At the molecular level, 4’-Methylformanilide exerts its effects through several mechanisms. One key mechanism involves the binding of 4’-Methylformanilide to specific receptors or enzymes, leading to changes in their activity. For example, the binding of 4’-Methylformanilide to cytochrome P450 enzymes can result in either inhibition or activation of these enzymes, affecting the metabolism of other compounds. Additionally, 4’-Methylformanilide can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcription of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4’-Methylformanilide can change over time due to factors such as stability and degradation. Studies have shown that 4’-Methylformanilide is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or heat. The degradation products of 4’-Methylformanilide can have different biological activities compared to the parent compound, potentially leading to changes in cellular responses. Long-term exposure to 4’-Methylformanilide in in vitro or in vivo studies has been associated with alterations in cellular function, including changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 4’-Methylformanilide in animal models vary with different dosages. At low doses, 4’-Methylformanilide may have minimal effects on cellular function, while higher doses can lead to significant changes in cellular metabolism and gene expression. In some animal studies, high doses of 4’-Methylformanilide have been associated with toxic effects, including liver damage and oxidative stress. These dose-dependent effects highlight the importance of careful dosage selection in experimental studies to avoid adverse outcomes .
Metabolic Pathways
4’-Methylformanilide is involved in several metabolic pathways, primarily through its interactions with cytochrome P450 enzymes. These enzymes catalyze the oxidation of 4’-Methylformanilide, leading to the formation of various metabolites. The metabolic pathways of 4’-Methylformanilide can influence the levels of other metabolites in the cell, affecting overall metabolic flux. Additionally, the interaction of 4’-Methylformanilide with cofactors such as NADPH can modulate the activity of metabolic enzymes, further impacting cellular metabolism .
Transport and Distribution
The transport and distribution of 4’-Methylformanilide within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of 4’-Methylformanilide across cellular membranes and its accumulation in specific cellular compartments. The distribution of 4’-Methylformanilide can influence its biological activity, as the compound may exert different effects depending on its localization within the cell. For example, the accumulation of 4’-Methylformanilide in the endoplasmic reticulum can affect protein folding and secretion processes .
Subcellular Localization
The subcellular localization of 4’-Methylformanilide is an important factor in determining its activity and function. This compound can be directed to specific cellular compartments through targeting signals or post-translational modifications. For instance, 4’-Methylformanilide may be localized to the mitochondria, where it can influence mitochondrial function and energy production. The localization of 4’-Methylformanilide to different subcellular compartments can also affect its interactions with other biomolecules, such as enzymes and receptors, thereby modulating its biological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
4’-Methylformanilide can be synthesized through the reaction of p-toluidine with formic acid. The process involves heating p-toluidine with formic acid in the presence of a solvent such as toluene. The reaction mixture is then distilled to remove water and other by-products, yielding 4’-Methylformanilide .
Industrial Production Methods
In industrial settings, the synthesis of 4’-Methylformanilide typically involves the same reaction but on a larger scale. The use of continuous distillation and advanced purification techniques ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4’-Methylformanilide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it to amines.
Substitution: It can participate in electrophilic aromatic substitution reactions due to the presence of the formamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products Formed
Oxidation: 4’-Methylbenzoic acid.
Reduction: 4’-Methylbenzylamine.
Substitution: Halogenated derivatives of 4’-Methylformanilide.
Comparison with Similar Compounds
Similar Compounds
Formanilide: The parent compound without the methyl group.
N-Methylformanilide: A derivative with a methyl group on the nitrogen atom.
N,N-Dimethylformamide: A more commonly used formylating agent with two methyl groups on the nitrogen atom.
Uniqueness
4’-Methylformanilide is unique due to the presence of the methyl group on the para position of the phenyl ring, which influences its reactivity and physical properties. This structural modification can enhance its electrophilic potential compared to other similar compounds .
Properties
IUPAC Name |
N-(4-methylphenyl)formamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c1-7-2-4-8(5-3-7)9-6-10/h2-6H,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRVKDWHXLFEVBP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50184864 | |
Record name | 4'-Methylformanilide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50184864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3085-54-9 | |
Record name | N-(4-Methylphenyl)formamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3085-54-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4'-Methylformanilide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003085549 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | p-Formotoluidide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68098 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4'-Methylformanilide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50184864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4'-methylformanilide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.455 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of studying the photoionization of 4-Methylformanilide-water clusters?
A1: Studying the photoionization of 4-Methylformanilide-water (4MetFA-W) clusters provides valuable insights into fundamental molecular dynamics, specifically water migration dynamics. [] This is particularly relevant to understanding how water molecules interact with peptides and proteins, which are crucial for various biological processes. The research utilized a novel spectroscopic approach called nanosecond excitation-picosecond ionization-picosecond infrared probe (ns-ps-ps TRIR) spectroscopy to directly observe these dynamics in real-time. []
Q2: What key finding about water migration dynamics was revealed through the ns-ps-ps TRIR spectroscopy study?
A2: The research using ns-ps-ps TRIR spectroscopy on 4MetFA-W clusters revealed the presence of an intermediate state during the water migration process triggered by photoionization. [] This finding challenges previous assumptions about the direct nature of water migration from one binding site to another in such systems. The study also identified the time constants associated with the different stages of water migration, shedding light on the speed and efficiency of this fundamental process. []
Q3: How does the presence of a methyl group in 4-Methylformanilide influence water migration dynamics?
A3: The study suggests that the methyl substitution in 4-Methylformanilide accelerates the water migration dynamics compared to the unsubstituted formanilide. [] This acceleration is attributed to the influence of the methyl group on the electronic structure and vibrational modes of the molecule, which in turn affects the hydrogen bonding interactions with the water molecule. Understanding these subtle influences can contribute to a more accurate modeling and prediction of molecular behavior in complex systems. []
Q4: What analytical techniques were employed to identify the components of Lawsonia inermis L. leaf extracts, and what is the relevance of identifying 4-Methylformanilide?
A4: The study utilized both Gas Chromatography/Mass Spectrometry (GC/MS) and preliminary phytochemical analysis to identify the various components present in aqueous and petroleum ether extracts of Lawsonia inermis L. leaves. [] The identification of 4-Methylformanilide within the petroleum ether extract is noteworthy because it contributes to the overall understanding of the phytochemical profile of this plant. [] Further research may explore the potential role and significance of 4-Methylformanilide in the context of Lawsonia inermis L.'s traditional medicinal uses.
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